2-[5-amino-1-(2,3-dihydro-1H-4-py rrolyl]-3,4-dihydro-4-quinazolinone
Description
2-[5-Amino-1-(2,3-dihydro-1H-4-pyrrolyl)]-3,4-dihydro-4-quinazolinone is a heterocyclic compound featuring a quinazolinone core fused with a 2,3-dihydro-1H-pyrrole moiety and an amino substituent. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . Synthesis typically involves condensation reactions between substituted amines and carbonyl precursors, followed by cyclization under reflux conditions with catalysts like piperidine or triethylamine .
Properties
IUPAC Name |
2-[1-(2,5-dimethoxyphenyl)-3-hydroxy-5-imino-2H-pyrrol-4-yl]-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c1-27-11-7-8-16(28-2)14(9-11)24-10-15(25)17(18(24)21)19-22-13-6-4-3-5-12(13)20(26)23-19/h3-9,21,25H,10H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOMAAQFXYEBOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC(=C(C2=N)C3=NC4=CC=CC=C4C(=O)N3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Anthranilic Acid Derivatization
The quinazolinone scaffold originates from anthranilic acid derivatives. For 5-amino substitution, 5-nitroanthranilic acid (2-amino-5-nitrobenzoic acid) serves as the starting material. Reaction with chloroacetyl chloride in pyridine forms the amide intermediate, which undergoes dehydration under microwave irradiation (150°C, 10 min) to yield benzoxazinones. This step is critical for establishing the bicyclic framework.
Cyclization with Pyrrolidine Amines
The benzoxazinone intermediate reacts with 2,3-dihydro-1H-pyrrol-4-amine (or its protected variant) under microwave conditions (250°C, 3–10 min). This introduces the pyrrolidine substituent at position 2 via nucleophilic ring-opening, forming the 3,4-dihydroquinazolin-4-one core. Yields range from 65–85% depending on the amine’s steric and electronic properties.
Functionalization of the Aromatic Ring
Nitro Group Reduction
The 5-nitro group on the benzene ring is reduced to an amino group using catalytic hydrogenation (H₂, Pd/C, ethanol) or hydrazine hydrate. This step proceeds quantitatively, with FT-IR confirming NH₂ stretches at 3301–3204 cm⁻¹ and ¹H NMR showing a singlet at δ 5.75 ppm for the amine protons.
Regioselective Challenges
Nitration of anthranilic acid derivatives prior to cyclization ensures regioselectivity, as direct electrophilic substitution on the quinazolinone core is hindered by the electron-withdrawing carbonyl group.
Alternative Routes via Anthranilamide Cyclization
Hydrazine-Mediated Cyclization
Anthranilamide derivatives, prepared from methyl anthranilate and chloroacetyl chloride, cyclize in n-butanol with hydrazine hydrate (98%, reflux, 12 h). This method affords the 3,4-dihydroquinazolin-4-one skeleton, with subsequent nucleophilic substitution installing the pyrrolidine group at position 2.
Microwave Optimization
Microwave-assisted cyclization (170°C, 10 min) enhances reaction efficiency, reducing side products. For example, Ji-Feng Liu’s protocol achieves 89% yield using triethylammonium acetate as a catalyst.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 288.12 (M⁺), consistent with the molecular formula C₁₅H₁₆N₄O.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Key Reagent | Yield (%) | Reaction Time |
|---|---|---|---|---|
| Benzoxazinone Route | 5-Nitroanthranilic acid | Pyrrolidine amine | 78 | 3 h |
| Anthranilamide Route | Methyl anthranilate | Hydrazine hydrate | 65 | 12 h |
| Microwave-Assisted | Anthranilic acid | Triethylammonium acetate | 89 | 10 min |
Table 1. Comparison of synthetic approaches for 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl)]-3,4-dihydro-4-quinazolinone.
Challenges and Optimization
Pyrrolidine Amine Reactivity
Steric hindrance from the pyrrolidine ring necessitates excess amine (1.5 equiv) and prolonged reaction times (40 min). Protecting the amine with Boc groups mitigates side reactions during cyclization.
Byproduct Formation
Unreacted benzoxazinone intermediates (e.g., 71 , 72 ) are removed via column chromatography (DCM:EtOAc, 9:1).
Industrial Scalability
Chemical Reactions Analysis
Types of Reactions
2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.
Substitution: The amino group and other substituents on the quinazolinone ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents onto the quinazolinone ring.
Scientific Research Applications
Anticancer Activity
Research has indicated that quinazolinone derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 2-[5-amino-1-(2,3-dihydro-1H-pyrrolyl]-3,4-dihydro-4-quinazolinone showed potent activity against various cancer cell lines. The mechanism of action often involves the inhibition of specific kinases involved in cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-[5-amino-1-(2,3-dihydro-1H-pyrrolyl]-3,4-dihydro-4-quinazolinone | MCF-7 (Breast) | 15.0 | |
| Similar Quinazolinones | A549 (Lung) | 10.5 | |
| Similar Quinazolinones | HeLa (Cervical) | 12.0 |
Antimicrobial Properties
The antimicrobial activity of this compound has also been investigated. Studies have reported that derivatives of quinazolinone can inhibit the growth of various bacteria and fungi. For instance, a derivative exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Neuroprotective Effects
Recent studies have suggested that quinazolinone derivatives may possess neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include modulation of neurotransmitter levels and reduction of oxidative stress.
Pesticidal Activity
The structural features of 2-[5-amino-1-(2,3-dihydro-1H-pyrrolyl]-3,4-dihydro-4-quinazolinone have led to its exploration as a potential pesticide. Research indicates that it can act as an insect growth regulator (IGR), affecting the development of pests such as aphids and caterpillars.
Polymer Development
The unique chemical structure of this compound allows it to be incorporated into polymer matrices for enhanced thermal stability and mechanical properties. Research has shown that polymers containing quinazolinone derivatives exhibit improved resistance to thermal degradation compared to conventional polymers.
Mechanism of Action
The mechanism of action of 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl)]-3,4-dihydro-4-quinazolinone, we compare it with three classes of analogs:
Quinazolinone Derivatives with Benzoimidazole Substituents
Compounds such as 2-((E)-2-phenyl-1-ethenyl)-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinazolinone (4a-j) share the quinazolinone backbone but incorporate sulfanyl-benzoimidazole substituents . Key differences include:
- Electronic Effects: The sulfanyl group in 4a-j increases electron density, enhancing nucleophilic reactivity compared to the amino-dihydro-pyrrole group in the target compound.
- Synthesis : Both classes require reflux conditions, but 4a-j derivatives use aromatic aldehydes and piperidine catalysts, whereas the target compound likely employs dihydro-pyrrole precursors .
- Biological Activity: Benzoimidazole derivatives exhibit pronounced antimicrobial activity, while amino-pyrrole substitutions may favor kinase inhibition due to improved hydrogen-bonding capacity .
Pyrazole-Carbonitrile Analogs
Pyrazole-carbonitrile compounds like 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[(trifluoromethyl)sulfinyl]-1H-pyrazole-carbonitrile (fipronil analogs) differ in core structure but share amino and sulfinyl substituents .
- Stability: Pyrazole-carbonitriles often form stable polymorphs (e.g., US 8,440,709 B2 describes multiple crystalline forms), whereas quinazolinones with dihydro-pyrrole groups may exhibit conformational polymorphism due to rotational flexibility .
- Applications: Pyrazole derivatives are widely used as insecticides (e.g., fipronil), while quinazolinones are explored for therapeutic applications .
Pyran Derivatives with Amino-Cyano Substituents
Compounds such as 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-4-phenyl-4H-pyran-3,5-dicarbonitrile (11a) feature fused pyran rings with amino and cyano groups .
- Synthetic Routes: Pyran derivatives are synthesized using malononitrile or ethyl cyanoacetate under reflux, similar to quinazolinone methods but with distinct cyclization pathways .
- Solubility: The pyran core’s planar structure reduces solubility in polar solvents compared to the non-planar dihydro-pyrrole-quinazolinone hybrid.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Conformational Flexibility : The dihydro-pyrrole group in the target compound may improve binding to flexible enzyme pockets, as seen in kinase inhibitors like imatinib .
- Thermal Stability: Quinazolinones with rigid substituents (e.g., benzoimidazole) exhibit higher thermal stability (>200°C) than dihydro-pyrrole analogs, which may degrade near 150°C due to rotational strain .
Biological Activity
The compound 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone is a derivative of quinazolinone, a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone is , with a molecular weight of approximately 220.24 g/mol. Its structure features a quinazolinone core linked to a pyrrole moiety, which is significant for its biological interactions.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit potent anticancer properties. A study demonstrated that compounds similar to 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone showed significant inhibitory effects on various cancer cell lines. For instance:
- In vitro studies revealed that derivatives displayed cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Quinazolinone Derivative | MCF-7 | 15 |
| Quinazolinone Derivative | A549 | 20 |
Antimicrobial Activity
Quinazolinones are also recognized for their antimicrobial properties. The compound was tested against several bacterial strains:
- Staphylococcus aureus and Escherichia coli were notably affected by quinazolinone derivatives, showcasing potential as antibacterial agents .
The mechanism by which 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl]-3,4-dihydro-4-quinazolinone exerts its biological effects involves:
- Inhibition of Kinases : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Induction of Apoptosis : Evidence suggests that these derivatives can induce programmed cell death in tumor cells .
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a series of quinazolinone derivatives including the target compound. The results indicated:
- Significant reduction in tumor size in xenograft models.
Study 2: Antimicrobial Testing
In another study assessing antimicrobial activity, the compound demonstrated:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[5-amino-1-(2,3-dihydro-1H-4-pyrrolyl)]-3,4-dihydro-4-quinazolinone, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization reactions of anthranilic acid derivatives with amines or via iminophosphorane intermediates. For example, a THF-based method using ethanolamine and 4-fluorophenyl isocyanate achieved 89% yield after recrystallization (Ethanolamine:THF ratio 1:2, 273–278 K, 6 h) . Alternative routes employ heterogeneous catalysts like KAl(SO₄)₂·12H₂O, which enhances reaction efficiency under solvent-free conditions at 80–100°C . Key variables include solvent polarity, temperature, and catalyst choice.
Q. Which spectroscopic techniques are critical for characterizing this quinazolinone derivative?
- Methodological Answer :
- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .
- NMR : ¹H NMR resolves pyrrolyl and quinazolinone protons (e.g., aromatic protons at δ 6.8–8.2 ppm; NH₂ signals at δ 5.2–5.5 ppm) .
- X-ray crystallography : Confirms molecular conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O bonds stabilizing the planar structure) .
Q. What preliminary biological screening approaches are recommended for this compound?
- Methodological Answer :
- In vitro assays : Test antibacterial/antifungal activity via broth microdilution (MIC values against S. aureus and E. coli) .
- Antioxidant assays : DPPH radical scavenging (IC₅₀ calculation) .
- Cytotoxicity screening : MTT assay on human cell lines (e.g., HepG2) to establish safety thresholds .
Advanced Research Questions
Q. How can computational methods optimize the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum chemical calculations : DFT (B3LYP/6-311+G(d,p)) predicts electronic properties (HOMO-LUMO gaps, dipole moments) linked to reactivity .
- Molecular docking : AutoDock Vina assesses binding affinities to targets (e.g., E. coli DNA gyrase, PDB: 1KZN). Focus on hydrogen bonds and hydrophobic interactions .
- QSAR models : Use descriptors like logP and polar surface area to correlate structure with antibacterial potency .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer :
- Standardize protocols : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL for MIC assays) and solvent controls (DMSO ≤1% v/v) .
- Validate with orthogonal assays : Pair MIC data with time-kill kinetics or biofilm inhibition studies .
- Meta-analysis : Compare datasets using statistical tools (ANOVA, Tukey’s HSD) to identify strain-specific or dose-dependent trends .
Q. What experimental design strategies mitigate challenges in pharmacokinetic profiling?
- Methodological Answer :
- In vitro ADME : Use Caco-2 monolayers for permeability (Papp >1×10⁻⁶ cm/s suggests oral bioavailability) .
- Metabolic stability : Incubate with liver microsomes (human/rat, 37°C, 30 min) and quantify parent compound via LC-MS .
- Toxicokinetics : Dose escalation in rodent models (e.g., 10–100 mg/kg) with plasma sampling at t = 0.5, 1, 2, 4, 8 h .
Q. How can environmental fate studies be structured for this compound?
- Methodological Answer :
- Degradation pathways : Simulate aqueous photolysis (λ >290 nm, 25°C) and analyze breakdown products via HPLC-UV .
- Soil adsorption : Batch experiments with varying organic matter content (e.g., 1–5% humic acid) to calculate Koc values .
- Ecotoxicity : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
